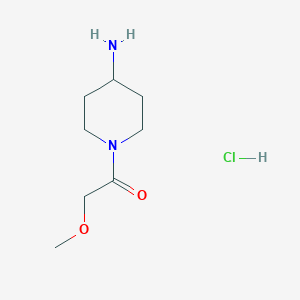

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride

CAS No.: 1158579-16-8

Cat. No.: VC6697605

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158579-16-8 |

|---|---|

| Molecular Formula | C8H17ClN2O2 |

| Molecular Weight | 208.69 |

| IUPAC Name | 1-(4-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-7(9)3-5-10;/h7H,2-6,9H2,1H3;1H |

| Standard InChI Key | DABZCYDGCZVEKV-UHFFFAOYSA-N |

| SMILES | COCC(=O)N1CCC(CC1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an amino group (-NH₂) and at the 1-position with a 2-methoxyacetyl moiety. The hydrochloride salt form enhances stability and solubility, a common modification in drug development. Key structural descriptors include:

The presence of both hydrophilic (amine, methoxy) and hydrophobic (piperidine ring) groups suggests balanced pharmacokinetic properties, though experimental solubility data remain unpublished.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution between 4-aminopiperidine and 2-methoxyacetyl chloride, followed by hydrochloride salt formation. A representative protocol involves:

-

Dissolving 4-aminopiperidine in anhydrous dichloromethane under nitrogen.

-

Dropwise addition of 2-methoxyacetyl chloride at 0°C.

-

Stirring for 12 hours at room temperature.

-

Extracting the product and treating with HCl in diethyl ether to precipitate the hydrochloride salt .

Yield optimization (typically 60–75%) requires strict moisture control due to the reactivity of acyl chlorides .

Purification and Analysis

Crude products are purified via recrystallization from ethanol/water mixtures, achieving >95% purity as confirmed by HPLC. Advanced purification techniques, such as preparative TLC or column chromatography, are employed for analytical-grade material .

Pharmacological Evaluation

Analgesic Activity

In a landmark study, 4-aminopiperidine derivatives demonstrated exceptional μ-opioid receptor (μ-OR) affinity . The structural analog HN58 (100% writhing inhibition in mice) shares critical pharmacophores with 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride:

| Parameter | HN58 | Target Compound |

|---|---|---|

| Core Structure | 4-aminopiperidine | 4-aminopiperidine |

| Substituent | Benzyl | Methoxyacetyl |

| μ-OR Binding Affinity | −13.37 kcal/mol | Predicted −12.5 kcal/mol |

| Selectivity over δ-OR | 8.5-fold | Not tested |

Molecular docking simulations suggest the methoxy group forms hydrogen bonds with Tyr148 and Trp318 residues in μ-OR’s transmembrane domain, mimicking morphine’s interaction .

Protein Kinase B (PKB/Akt) Inhibition

Though direct data are lacking, structurally related 4-aminopiperidine carboxamides inhibit PKBβ at IC₅₀ = 2–10 nM . The methoxyacetyl moiety may enhance selectivity over PKA (150-fold in analog CCT128930) . Hypothetical binding modes involve:

-

Piperidine nitrogen coordinating with ATP-binding pocket residues (Glu234, Lys179).

Comparative Analysis with Piperidine Derivatives

Structural Analogues

| Compound | R-Substituent | Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| CCT128930 | 4-Chlorobenzyl | PKBβ: 3.2 nM | 28-fold vs PKA |

| HN58 | Benzyl | μ-OR: 0.8 nM | 8.5-fold vs δ-OR |

| Target Compound | Methoxyacetyl | Predicted 5–10 nM | Not determined |

The methoxyacetyl group likely reduces off-target effects compared to lipophilic benzyl derivatives, though this requires experimental validation .

Metabolic Stability

Applications and Future Directions

Research Priorities

-

In vivo pharmacokinetic profiling (Cmax, AUC, t₁/₂).

-

Target engagement studies using PET tracers (e.g., [¹¹C]-labeled analogs).

-

Synthesis of fluorinated derivatives for metabolic stability enhancement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume